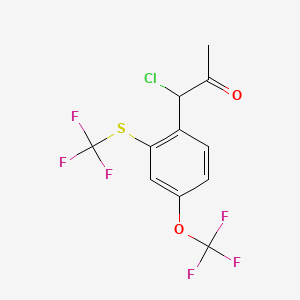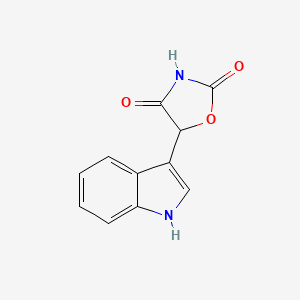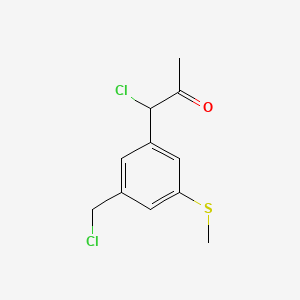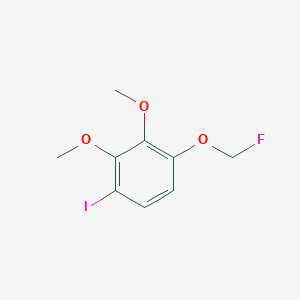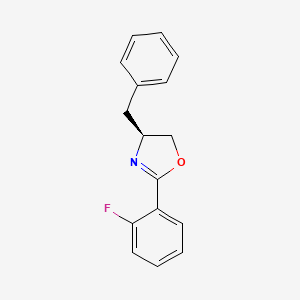
N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is an organic compound with the molecular formula C20H19BrN2. This compound is characterized by a pyridine ring substituted with bromine, two methyl groups, and a dibenzylamine moiety. It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine typically involves the bromination of 2,6-dimethylpyridine followed by the introduction of the dibenzylamine group. One common method involves the following steps:
Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2,6-dimethylpyridine.
Amination: The brominated product is then reacted with dibenzylamine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N,N-dibenzyl-3-methoxy-2,6-dimethylpyridin-4-amine.
Oxidation: Products include N,N-dibenzyl-3-bromo-2,6-dimethylpyridine N-oxide.
Reduction: Products include this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The bromine and dibenzylamine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibenzyl-3-bromoaniline: Similar structure but lacks the pyridine ring.
3-Bromo-2,6-dimethylpyridine: Lacks the dibenzylamine group.
N,N-Dimethylpyridin-4-amine: Lacks the bromine and dibenzyl groups.
Uniqueness
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the combination of its bromine, dibenzylamine, and pyridine moieties. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.
Eigenschaften
Molekularformel |
C21H21BrN2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C21H21BrN2/c1-16-13-20(21(22)17(2)23-16)24(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
NTBOTVQSVYDCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)Br)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



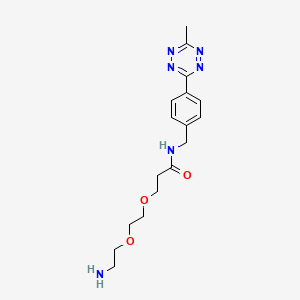
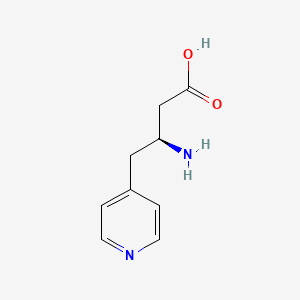

![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)
